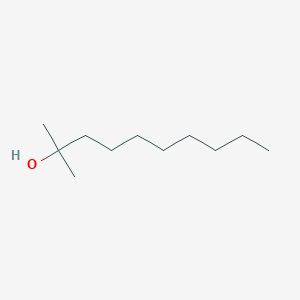

2-Methyl-2-decanol

Description

2-Methyl-2-decanol (C₁₁H₂₄O, molecular weight: 172.31 g/mol) is a tertiary alcohol characterized by a branched decane chain with a hydroxyl group and methyl substituent at the second carbon. It has been identified as a volatile compound contributing to the aroma profile of black tea, particularly under red light exposure during tea leaf withering. Studies show that its concentration varies significantly with light intensity, with a coefficient of variation (CV) exceeding 50% under 1,000 lux red light, highlighting its sensitivity to environmental conditions . This compound’s role in flavor chemistry underscores its industrial relevance in food and fragrance applications.

Properties

IUPAC Name |

2-methyldecan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O/c1-4-5-6-7-8-9-10-11(2,3)12/h12H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTXBAYPZJKPZHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70187574 | |

| Record name | 2-Methyl-2-decanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3396-02-9 | |

| Record name | 2-Methyl-2-decanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003396029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC21037 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21037 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-2-decanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYL-2-DECANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y2TPL3GK9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-2-decanol can be synthesized through several methods:

Grignard Reaction: One common method involves the reaction of 1-bromodecane with methylmagnesium bromide, followed by hydrolysis. The reaction proceeds as follows: [ \text{C}{19}\text{Br} + \text{CH}_3\text{MgBr} \rightarrow \text{C}{19}\text{CH}_3\text{OH} ]

Hydroformylation: Another method involves the hydroformylation of 1-decene to form 2-methyl-2-decanal, which is then reduced to this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions or hydroformylation processes, optimized for high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-decanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-methyl-2-decanone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Although already an alcohol, it can be further reduced under specific conditions to form hydrocarbons.

Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)).

Reduction: Hydrogen gas (H(_2)) with a catalyst like palladium on carbon (Pd/C).

Substitution: Thionyl chloride (SOCl(_2)), phosphorus tribromide (PBr(_3)).

Major Products Formed:

Oxidation: 2-Methyl-2-decanone.

Reduction: Decane derivatives.

Substitution: this compound derivatives with halogens or other substituents.

Scientific Research Applications

2-Methyl-2-decanol has several applications in scientific research:

Chemistry: Used as a solvent and intermediate in organic synthesis.

Biology: Employed in the study of lipid metabolism and as a model compound for studying alcohol metabolism.

Medicine: Investigated for its potential use in pharmaceutical formulations and as a precursor for drug synthesis.

Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.

Mechanism of Action

2-Methyl-2-decanol can be compared with other secondary alcohols such as:

2-Methyl-2-butanol: Similar in structure but with a shorter carbon chain, leading to different physical properties and reactivity.

2-Methyl-2-hexanol: Intermediate chain length, exhibiting properties between 2-methyl-2-butanol and this compound.

Uniqueness: The longer carbon chain of this compound imparts unique solubility and hydrophobic characteristics, making it suitable for specific industrial applications where shorter-chain alcohols are less effective.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Properties of 2-Methyl-2-decanol and Analogues

Structural Differences and Implications

Branching and Hydrogen Bonding: this compound (tertiary) exhibits weaker intermolecular hydrogen bonding compared to secondary alcohols like 2-Decanol due to steric hindrance from its branched structure. This results in a lower boiling point and higher volatility, making it more suitable for aroma applications .

Chain Length and Functional Groups: 2-Methyl-2-pentanol, a shorter-chain tertiary alcohol (C6), shares similar steric effects but differs in hydrophobicity and volatility. Its smaller size facilitates use in synthetic reactions (e.g., esterification) and industrial solvents .

Biological Activity

2-Methyl-2-decanol, a branched-chain alcohol with the molecular formula , has gained attention for its diverse biological activities. This compound is characterized by its unique structure, which influences its interactions with biological systems. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant case studies.

- Molecular Weight: 172.3077 g/mol

- IUPAC Name: this compound

- CAS Number: 137918

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Properties

- Studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. Its mechanism involves disrupting cell membrane integrity, which can lead to cell lysis.

- A comparative study showed that the compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 32 to 128 μg/mL depending on the strain tested.

-

Cytotoxicity

- Research has evaluated the cytotoxic effects of this compound on human cell lines. In vitro assays revealed that at concentrations above 200 μg/mL, the compound exhibited moderate cytotoxicity, primarily affecting cell viability and proliferation rates.

-

Potential Therapeutic Applications

- The compound is being investigated for its potential use in drug formulation and delivery systems due to its favorable solubility properties.

- It has been explored as a precursor for synthesizing biologically active compounds, which may enhance therapeutic efficacy in various medical applications.

Case Study 1: Antimicrobial Efficacy

A recent study published in Environmental Science & Technology assessed the antimicrobial efficacy of several alcohols, including this compound. The findings indicated that:

- Tested Strains: Escherichia coli and Staphylococcus aureus.

- Results: The compound inhibited bacterial growth effectively at concentrations of 64 μg/mL for E. coli and 32 μg/mL for S. aureus, demonstrating its potential as a natural antimicrobial agent .

Case Study 2: Cytotoxicity Assessment

In another study focusing on cytotoxic effects, researchers evaluated the impact of various alcohols on human lung fibroblast cells (MRC-5). The results showed:

- Concentration Range: Tested from 50 to 400 μg/mL.

- Findings: At concentrations above 200 μg/mL, significant reductions in cell viability were observed, indicating a dose-dependent cytotoxic effect of this compound .

The biological activity of this compound is attributed to its ability to interact with cellular membranes due to its hydrophobic nature and hydroxyl group. This interaction can alter membrane fluidity and permeability, leading to:

- Disruption of ion gradients.

- Inhibition of enzymatic activities.

- Induction of oxidative stress in microbial cells.

Comparison with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound | Structure | Antimicrobial Activity | Cytotoxicity |

|---|---|---|---|

| 1-Decanol | Moderate | Low | |

| 2-Methyl-1-decanol | High | Moderate | |

| 3-Methyl-3-decanol | Low | High | |

| This compound | High | Moderate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.